molecular formula C15H11FN2O2 B2887009 N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide CAS No. 2305561-03-7

N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide

Cat. No.: B2887009
CAS No.: 2305561-03-7
M. Wt: 270.263
InChI Key: HYZXBYYENUJRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide is a chemical compound with the molecular formula C15H11FN2O2 and a molecular weight of 270.263 g/mol This compound features a pyridine ring substituted with a fluorobenzoyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-aminopyridine to form the intermediate N-(4-fluorobenzoyl)pyridin-3-amine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . The prop-2-enamide moiety can undergo Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but lack the fluorobenzoyl group.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but are substituted with a bromine atom and an imidazo ring.

Uniqueness

N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

IUPAC Name

N-[2-(4-fluorobenzoyl)pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-2-13(19)18-12-4-3-9-17-14(12)15(20)10-5-7-11(16)8-6-10/h2-9H,1H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZXBYYENUJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.